molecular formula C11H10N2O3 B1596319 5-Benzyl-1,3-diazinane-2,4,6-trione CAS No. 5909-45-5

5-Benzyl-1,3-diazinane-2,4,6-trione

Cat. No.: B1596319
CAS No.: 5909-45-5
M. Wt: 218.21 g/mol
InChI Key: MENIJRPFVLNJIH-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-diazinane-2,4,6-trione is a chemical compound belonging to the class of barbituric acid derivatives . This compound shares the core 1,3-diazinane-2,4,6-trione structure, which is central to barbiturate compounds. Related barbiturate molecules are known to act on the central nervous system by binding to GABA-A receptors, potentiating the inhibitory effects of the GABA neurotransmitter . As a research chemical, this product is intended for investigational purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

5909-45-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-benzyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,13,14,15,16)

InChI Key

MENIJRPFVLNJIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O

Other CAS No.

5909-45-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical behavior of barbiturates is highly dependent on substituents at positions 1, 3, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3-Diazinane-2,4,6-trione Derivatives

Compound Name Substituents (Positions) Key Functional Groups Pharmacological Activity Key Properties References
5-Benzyl-1,3-diazinane-2,4,6-trione 5-Benzyl Benzyl (C₆H₅CH₂) Potential CNS depressant High lipophilicity; stability under gastric conditions inferred
Primidone 5-Ethyl, 5-Phenyl Ethyl (C₂H₅), Phenyl (C₆H₅) Anticonvulsant; metabolizes to phenobarbital Moderate lipophilicity; metabolized in liver
Barbital 5,5-Diethyl Diethyl (C₂H₅)₂ Sedative-hypnotic Low lipophilicity; long half-life
Mephobarbital 1-Methyl, 5-Ethyl, 5-Phenyl Methyl (CH₃), Ethyl, Phenyl Anticonvulsant Enhanced metabolic stability due to N-methylation
Amobarbital 5-Ethyl, 5-(3-Methylbutyl) Ethyl, 3-Methylbutyl (C₅H₁₁) Sedative-hypnotic Rapid onset; short duration
5-(2-Bromoethyl)-5-ethyl derivative 5-Ethyl, 5-(2-Bromoethyl) Bromoethyl (BrCH₂CH₂) Precursor to butabarbital Susceptible to oxidative desulfurization
5-(4-Bromophenyl)methylidene derivative 5-(4-Bromophenyl)methylene Bromophenyl (C₆H₄Br) Antimicrobial activity (inferred) Enhanced electronic effects from Br
Pharmacological and Metabolic Differences
  • CNS Activity : The benzyl group in 5-Benzyl-1,3-diazinane-2,4,6-trione may confer prolonged CNS effects due to increased lipid solubility, similar to mephobarbital’s N-methylation, which slows hepatic metabolism . In contrast, barbital (5,5-diethyl) has lower lipophilicity, resulting in slower absorption and longer elimination .
  • Metabolic Stability: Fluorinated analogs (e.g., 5-(4-fluorophenyl)furan derivatives) exhibit enhanced metabolic stability compared to non-halogenated compounds, suggesting that the benzyl group’s lack of electronegative substituents may render it more susceptible to oxidative metabolism .
  • Degradation : The 5-benzyl derivative is hypothesized to resist gastric degradation better than thiopental (TBB), which undergoes rapid desulfurization to butabarbital in acidic conditions .

Preparation Methods

General Synthetic Approach

The core structure of 5-Benzyl-1,3-diazinane-2,4,6-trione is derived from barbituric acid (1,3-diazinane-2,4,6-trione). The substitution at the 5-position with a benzyl group is typically achieved via alkylation or condensation reactions involving barbituric acid and benzyl derivatives.

Key Method: Knoevenagel Condensation

  • The Knoevenagel condensation is a widely used method to introduce substituents at the C-5 position of barbituric acid.
  • This involves the reaction of barbituric acid with benzaldehyde or benzyl derivatives under basic or catalytic conditions.
  • The reaction proceeds via the formation of an intermediate alkene, which can be further reduced or modified to obtain the 5-benzyl derivative.

Typical Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Base: Ammonium hydroxide, sodium ethoxide, or other mild bases.
  • Temperature: Mild heating (room temperature to 60°C) to facilitate condensation.
  • Purification: Recrystallization or chromatographic techniques to isolate pure product.

Alkylation of Barbituric Acid

An alternative approach involves direct alkylation of barbituric acid at the 5-position with benzyl halides under basic conditions.

  • Procedure:
    • Barbituric acid is dissolved in a suitable solvent such as DMF.
    • A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the active methylene group.
    • Benzyl bromide or benzyl chloride is then introduced to alkylate the 5-position.
  • Considerations:
    • Steric and electronic effects of substituents on benzyl halides can influence reaction rates and yields.
    • Bulky groups may cause steric hindrance, reducing alkylation efficiency.
    • Electron-withdrawing groups on benzyl moiety can alter nucleophilicity and reaction kinetics.

Catalytic and Green Chemistry Approaches

Recent advances focus on environmentally friendly and efficient synthesis protocols:

  • Use of Heterogeneous Nanocatalysts:

    • Aminated nano-zeolites such as surface-modified nano-clinoptilolite have been employed as green heterogeneous catalysts.
    • These catalysts facilitate the synthesis of barbituric acid derivatives under solvent-free conditions, offering high yields and short reaction times.
    • The catalysts are reusable, stable, and non-toxic, aligning with green chemistry principles.
  • Ultrasound-Assisted Synthesis:

    • Sonochemical methods accelerate heterocyclization reactions involving barbituric acid derivatives.
    • Advantages include mild conditions, reduced reaction times (~30 minutes), and high yields.
    • Characterization of products confirms the efficiency of this method.

Reaction Optimization and Purification

  • Temperature Control:
    • Lower temperatures reduce side reactions such as intramolecular isomerization.
  • Solvent Selection:
    • Polar aprotic solvents favor alkylation over side cyclization.
  • Protecting Groups:
    • Temporary blocking of reactive sites can prevent unwanted intramolecular reactions.
  • Purification Techniques:
    • Recrystallization from suitable solvents.
    • Chromatographic methods (e.g., column chromatography) to achieve high purity.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Knoevenagel Condensation Barbituric acid, benzaldehyde Mild base, polar solvent, mild heat Simple, versatile, good yields Possible side reactions, requires purification
Direct Alkylation Barbituric acid, benzyl halides Base, polar aprotic solvent Straightforward, direct substitution Steric hindrance, electronic effects influence yield
Ultrasound-Assisted Synthesis Barbituric acid derivatives Sonication, base Fast, mild conditions, high yield Requires ultrasound equipment
Heterogeneous Nanocatalysis Nano-clinoptilolite catalyst, barbituric acid derivatives Solvent-free, mild heat Green, reusable catalyst, high purity Catalyst preparation needed

Detailed Research Findings

  • The Knoevenagel condensation method has been validated for synthesizing various 5-substituted barbituric acids, including 5-benzyl derivatives, with high selectivity and yield.
  • Alkylation reactions show that substituent effects on benzyl halides significantly impact reaction efficiency and product purity.
  • Ultrasound-assisted synthesis protocols reduce reaction times significantly while maintaining product integrity and yield.
  • The use of aminated nano-zeolite catalysts under solvent-free conditions has demonstrated excellent yields and recyclability, supporting sustainable synthesis.

Notes on Analytical Characterization

  • Products are typically characterized by melting point determination, FT-IR spectroscopy, ^1H and ^13C NMR, mass spectrometry, and sometimes X-ray crystallography.
  • These methods confirm the successful substitution at the 5-position and the integrity of the diazinane-2,4,6-trione core.

This comprehensive analysis of the preparation methods for 5-Benzyl-1,3-diazinane-2,4,6-trione highlights classical and modern synthetic strategies, emphasizing efficiency, selectivity, and green chemistry principles. The choice of method depends on available reagents, desired purity, and environmental considerations.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Systematic substitution at the benzyl or diazinane moieties (e.g., electron-withdrawing groups) followed by bioactivity profiling identifies key pharmacophores. For instance, methoxy substitutions in related compounds enhanced antimicrobial activity by 30% .

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